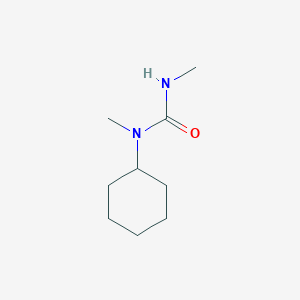![molecular formula C11H18O5 B14629425 Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate CAS No. 54460-33-2](/img/structure/B14629425.png)
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is a chemical compound with a complex structure that includes both acetic acid and cyclopentenyl acetate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate typically involves the reaction of 2-(2-hydroxyethyl)cyclopenten-1-yl acetate with acetic acid under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions may require specific temperatures, solvents, and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for understanding cellular processes.
Medicine
In medicine, this compound may have potential applications in drug development. Its unique chemical properties could be harnessed to create new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include metabolic processes, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-yl acetic acid: A related compound with a similar cyclopentenyl structure.
Cyclopent-2-enylacetic acid: Another similar compound with slight variations in the cyclopentenyl group.
Uniqueness
Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is unique due to its combination of acetic acid and cyclopentenyl acetate moieties This unique structure imparts specific chemical properties that differentiate it from other similar compounds
Propiedades
Número CAS |
54460-33-2 |
|---|---|
Fórmula molecular |
C11H18O5 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate |
InChI |
InChI=1S/C9H14O3.C2H4O2/c1-7(11)12-9-4-2-3-8(9)5-6-10;1-2(3)4/h10H,2-6H2,1H3;1H3,(H,3,4) |
Clave InChI |
GMNMMDYOMXPYFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)OC1=C(CCC1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



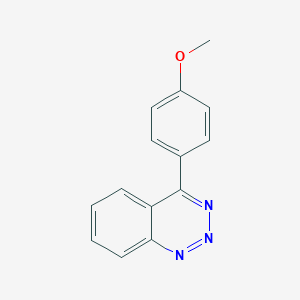
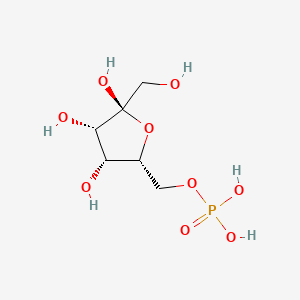


![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

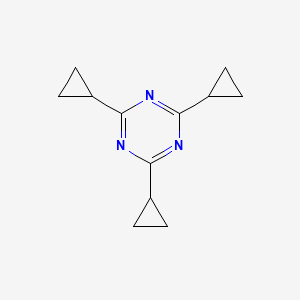
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
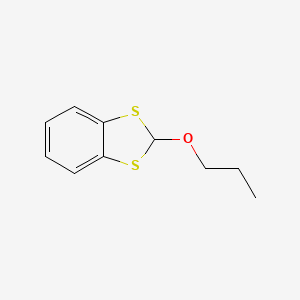
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

